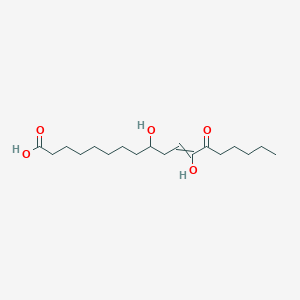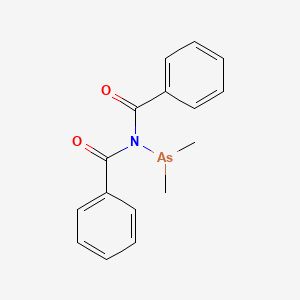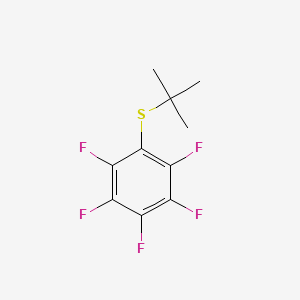![molecular formula C24H53N3O B14504661 [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol CAS No. 63119-21-1](/img/structure/B14504661.png)
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol is a complex organic compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol typically involves a multi-step process. One common method includes the reaction of octadecylamine with 3-chloropropylamine to form an intermediate product. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts may also be employed to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s hydrophobic and hydrophilic properties make it useful in the study of membrane proteins and lipid interactions.
Industry: The compound is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of [(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol involves its interaction with biological membranes. The long octadecyl chain allows the compound to embed itself within the lipid bilayer, while the amino groups can form hydrogen bonds with membrane proteins. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
Comparison with Similar Compounds
[(2-{[3-(Octadecylamino)propyl]amino}ethyl)amino]methanol can be compared with other similar compounds such as:
2-(2-(Dimethylamino)ethoxy)ethanol: This compound also contains amino and hydroxyl groups but lacks the long hydrophobic chain, making it less effective in interacting with lipid membranes.
N,N-Dimethyldodecylamine:
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, which enable it to interact with both lipid membranes and proteins, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
63119-21-1 |
|---|---|
Molecular Formula |
C24H53N3O |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
[2-[3-(octadecylamino)propylamino]ethylamino]methanol |
InChI |
InChI=1S/C24H53N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-20-18-21-26-22-23-27-24-28/h25-28H,2-24H2,1H3 |
InChI Key |
CCCALWVLWCGBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCCNCCNCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


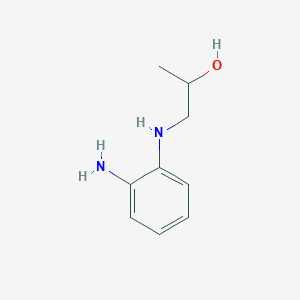
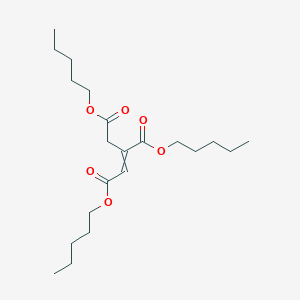
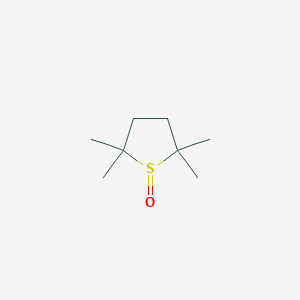
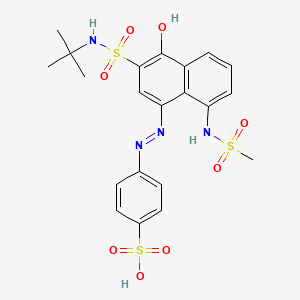
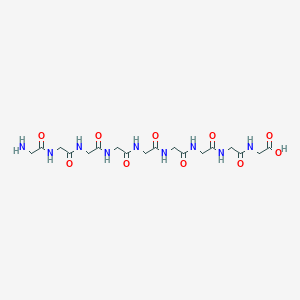

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)




